![molecular formula C17H22N4O2 B2790212 N-(4-(diethylamino)-2-methylphenyl)-6-methoxypyrimidine-4-carboxamide CAS No. 2034282-17-0](/img/structure/B2790212.png)
N-(4-(diethylamino)-2-methylphenyl)-6-methoxypyrimidine-4-carboxamide
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Overview
Description
N-(4-(diethylamino)-2-methylphenyl)-6-methoxypyrimidine-4-carboxamide, commonly known as E-4031, is a chemical compound that has been extensively studied for its potential use as a pharmacological tool in scientific research. E-4031 is a selective blocker of the delayed rectifier potassium current (IKr) in cardiac cells, which makes it a valuable tool for investigating the role of this current in cardiac electrophysiology.
Mechanism of Action
Target of Action
Similar compounds have been found to target various enzymes and receptors . For instance, Darapladib, a structurally related compound, is a selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme involved in inflammatory processes .
Mode of Action
For example, Darapladib inhibits Lp-PLA2, reducing the production of pro-inflammatory and pro-apoptotic breakdown products from oxidized low-density lipoprotein C (LDL-C) .
Biochemical Pathways
The inhibition of lp-pla2 by darapladib suggests that it may impact pathways related to inflammation and atherosclerosis .
Result of Action
The inhibition of lp-pla2 by darapladib suggests that it may reduce inflammation and slow the progression of atherosclerosis .
Advantages and Limitations for Lab Experiments
E-4031 is a valuable tool for investigating the role of the delayed rectifier potassium current in cardiac electrophysiology and other physiological processes. However, its effects on other ion channels and physiological processes must be taken into account when interpreting results. Additionally, its potential cardiotoxicity must be considered when using it in in vitro and in vivo experiments.
Future Directions
There are several potential future directions for research on E-4031. One area of interest is the development of more selective blockers of the delayed rectifier potassium current that do not have the potential cardiotoxicity of E-4031. Additionally, E-4031 could be used to investigate the role of the N-(4-(diethylamino)-2-methylphenyl)-6-methoxypyrimidine-4-carboxamide current in other physiological processes, such as neuronal excitability. Finally, E-4031 could be used in combination with other drugs or compounds to investigate their effects on the delayed rectifier potassium current and other ion channels.
Synthesis Methods
E-4031 can be synthesized using a multi-step process that involves the reaction of 2-methyl-4-nitroaniline with diethyl malonate to form 2-methyl-4-(diethylamino)nitrobenzene. This compound is then reacted with 2-chloro-6-methoxypyrimidine-4-carboxylic acid to form E-4031.
Scientific Research Applications
E-4031 has been used extensively in scientific research to investigate the role of the delayed rectifier potassium current in cardiac electrophysiology. It has also been used to study the effects of drugs and other compounds on this current. Additionally, E-4031 has been used to investigate the role of the N-(4-(diethylamino)-2-methylphenyl)-6-methoxypyrimidine-4-carboxamide current in other physiological processes, such as insulin secretion.
properties
IUPAC Name |
N-[4-(diethylamino)-2-methylphenyl]-6-methoxypyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-5-21(6-2)13-7-8-14(12(3)9-13)20-17(22)15-10-16(23-4)19-11-18-15/h7-11H,5-6H2,1-4H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWAOMBZZYIKGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=CC(=NC=N2)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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